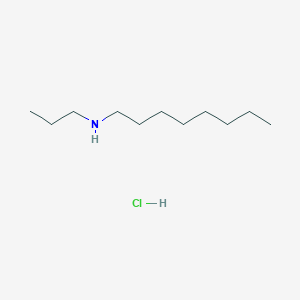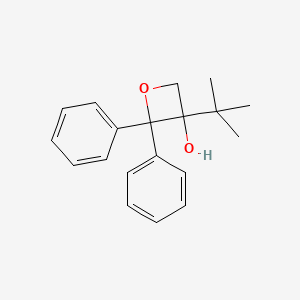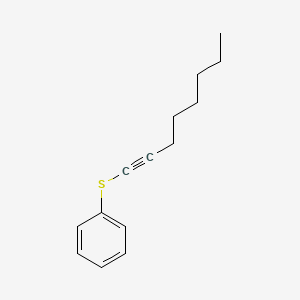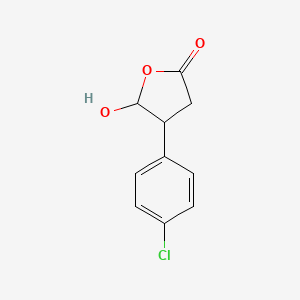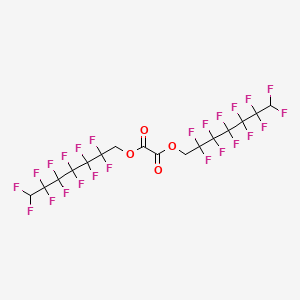
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate is a fluorinated organic compound known for its unique properties and applications. The compound is characterized by its high fluorine content, which imparts significant hydrophobicity and chemical stability. These properties make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to remove any impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique surface properties.
Biology: Employed in the development of fluorinated compounds for biological studies, including drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in the production of coatings, lubricants, and other materials that require high chemical resistance and hydrophobicity.
Mécanisme D'action
The mechanism by which Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate exerts its effects is primarily related to its fluorinated structure. The high fluorine content provides significant hydrophobicity and chemical stability, allowing it to interact with various molecular targets and pathways. In biological systems, the compound can interact with lipid membranes, enhancing its potential as a drug delivery agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
- 1,1,1,3,3,3-Hexafluoroisopropyl acrylate
Uniqueness
Compared to similar compounds, Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate is unique due to its specific ester linkage with ethanedioic acid, which imparts distinct chemical and physical properties. Its high fluorine content and specific molecular structure make it particularly valuable in applications requiring extreme chemical resistance and hydrophobicity.
Propriétés
Numéro CAS |
88055-22-5 |
|---|---|
Formule moléculaire |
C16H6F24O4 |
Poids moléculaire |
718.18 g/mol |
Nom IUPAC |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) oxalate |
InChI |
InChI=1S/C16H6F24O4/c17-5(18)9(25,26)13(33,34)15(37,38)11(29,30)7(21,22)1-43-3(41)4(42)44-2-8(23,24)12(31,32)16(39,40)14(35,36)10(27,28)6(19)20/h5-6H,1-2H2 |
Clé InChI |
DUCBESYHBRHEKU-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


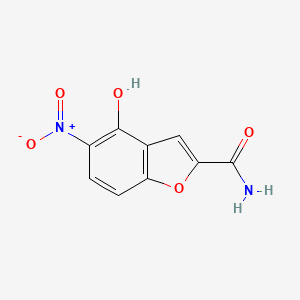
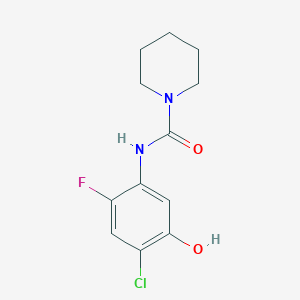

![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
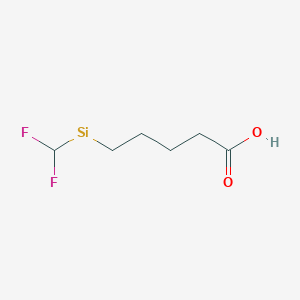
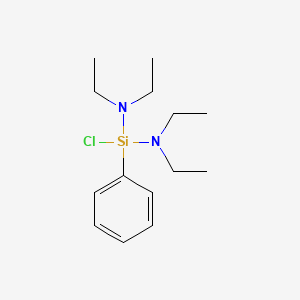
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![O-{[1-(Triphenylmethyl)-1H-pyrazol-4-yl]methyl}hydroxylamine](/img/structure/B14395501.png)
